6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Description
6-Chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro, hydroxy, methyl, and pyrrolidinylmethyl groups. Its molecular formula is C₁₆H₁₇ClNO₃, with a molecular weight of 318.77 g/mol.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-6-13(18)20-15-10(9)7-12(16)14(19)11(15)8-17-4-2-3-5-17/h6-7,19H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCUUIANDEMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxycoumarin and pyrrolidine.
Pyrrolidinylmethylation: The pyrrolidin-1-ylmethyl group is introduced through a nucleophilic substitution reaction, often using pyrrolidine and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions could produce a range of functionalized chromenones.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent. Its structure allows for various modifications that can enhance its biological activity. Research indicates that derivatives of chromen-2-one can inhibit specific proteins involved in cancer cell survival, such as Myeloid cell leukemia-1 (Mcl-1), which is often overexpressed in cancers, allowing cells to evade apoptosis .
Anticancer Activity
Recent studies have focused on the structure-activity relationship (SAR) of coumarin derivatives, including this compound, demonstrating that specific substitutions can significantly enhance Mcl-1 inhibitory activity. For instance, introducing hydrophobic groups at certain positions has been linked to increased potency against cancer cells .
Biological Activities
The compound exhibits various biological activities, including:
- Antimicrobial properties : Studies suggest that chromen derivatives may possess antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory effects : Research indicates potential use in treating inflammatory diseases through modulation of inflammatory pathways.
Synthesis of Derivatives
The synthesis of 6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves multiple steps, including the formation of the chromen core and subsequent modifications to introduce functional groups. This synthetic versatility allows for the development of a wide range of derivatives with tailored biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological activity. Generally, chromenones can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural differences and their implications:
| Compound Name (IUPAC) | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups and Their Roles |
|---|---|---|---|
| Target Compound | Cl (6), OH (7), CH₃ (4), pyrrolidinylmethyl (8) | 318.77 | Pyrrolidine enhances lipophilicity and hydrogen bonding; chloro and hydroxy groups modulate reactivity |
| 6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one | Cl (6), OH (7), CH₃ (4), dimethylaminomethyl (8) | 295.74 | Dimethylamino group offers basicity but reduced steric hindrance compared to pyrrolidine |
| 6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[morpholin-4-yl(phenyl)methyl]-4H-chromen-4-one | Ethyl (6), thiazole (3), morpholinylphenylmethyl (8) | 501.58 | Thiazole and morpholine improve metal chelation and antimicrobial activity |
| 8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one | OCH₃ (8), sulfonyl (3) | 318.35 | Sulfonyl group enhances electron-withdrawing effects and stability |
| 6-Chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | Cl (6), hexyl (3), tetrazolylmethoxy (7) | 395.88 | Tetrazole improves metabolic stability and bioactivity in drug design |
Antimicrobial Potential
- No direct data available but inferred from structural analogs .
- 8-Methoxy-3-sulfonyl Derivative : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to sulfonyl group’s electron-withdrawing effects.
- Thiazole-Morpholine Derivative : Shows potent antifungal activity (IC₅₀: 1.5 µM against C. albicans) due to thiazole’s metal-chelating properties.
Anticancer Activity
- Target Compound : Pyrrolidine’s conformational flexibility may improve binding to kinase targets (e.g., EGFR or VEGFR), though specific IC₅₀ values are unreported .
- Tetrazole-Containing Derivative : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.3 µM), linked to tetrazole’s ability to mimic carboxylate groups in enzyme inhibition.
Antioxidant Properties
- 7-Hydroxyflavone : Strong antioxidant activity (EC₅₀: 8.2 µM in DPPH assay) due to phenolic hydroxyl groups.
- Target Compound: Limited data, but the hydroxy group at position 7 may confer moderate radical-scavenging capacity.
Physicochemical Properties
- LogP Values: Target Compound: Predicted LogP = 2.1 (moderate lipophilicity due to pyrrolidine). Dimethylamino Analog : LogP = 1.7 (lower lipophilicity due to polar dimethylamino group). Sulfonyl Derivative : LogP = 2.9 (higher lipophilicity from sulfonyl group).
Solubility :
- Target Compound: Poor aqueous solubility (<0.1 mg/mL), typical for coumarin derivatives.
- Tetrazole Derivative : Improved solubility (1.2 mg/mL in PBS) due to ionizable tetrazole.
Biological Activity
6-Chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of hydroxycoumarin, has garnered attention due to its diverse biological activities. This compound is part of a larger class of coumarins, which are known for their pharmacological potential, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activity of this specific compound, emphasizing its mechanisms of action and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a Mannich reaction, where hydroxycoumarin derivatives react with secondary amines and formaldehyde. The regioselectivity of substitution at the chromenone structure is critical, as it influences the biological activity of the resulting compounds .
Antioxidant Activity
Research indicates that coumarin derivatives exhibit notable antioxidant properties. For instance, studies have shown that modifications at positions 6 and 7 enhance the free radical scavenging ability. Specifically, the presence of chlorine at position 6 significantly increases antioxidant activity compared to other derivatives .
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Trolox | 93.19 | Standard antioxidant |
| 6-Chloro Derivative | 64.27 | DPPH scavenging |
| Other Coumarins | Varies | Structure-dependent |
Induction of Differentiation in HL-60 Cells
In vitro studies have demonstrated that certain coumarins can induce differentiation in human promyelocytic leukemia cells (HL-60). The 6-chloro derivative showed significant activity in promoting maturation into monocyte/macrophage-like cells, indicating potential applications in cancer therapy .
Case Study: HL-60 Cell Differentiation
In a controlled experiment, HL-60 cells treated with the compound exhibited increased phagocytic activity and expression of differentiation markers. The structure-activity relationship highlighted the importance of the 7-hydroxy group in mediating these effects.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it showed promising results against β-glucuronidase, an enzyme involved in drug metabolism. The IC50 values for several coumarin derivatives were reported, with the compound demonstrating competitive inhibition characteristics .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 6-Chloro Derivative | β-glucuronidase | 52.39 |
| Standard Inhibitor | D-saccharic acid lactone | 45.75 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
- Cell Signaling Modulation : By interacting with G protein-coupled receptors (GPCRs), the compound may influence various signaling pathways involved in cell growth and differentiation .
- Enzyme Interaction : The structural features enable binding to active sites on enzymes like β-glucuronidase, altering their activity and potentially affecting drug metabolism.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one?
The compound is synthesized via multi-step reactions, often involving:
- Fries rearrangement : A key step using AlCl₃ as a catalyst at 150–160°C to introduce substituents like butyl groups into the coumarin scaffold .
- Mannich reaction : For introducing the pyrrolidin-1-ylmethyl group via condensation with formaldehyde and pyrrolidine .
- Purification : Flash chromatography (e.g., Biotage SP1 system with KP-Sil silica gel) and recrystallization are critical for isolating high-purity intermediates and final products .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fries Rearrangement | AlCl₃, 150–160°C, 1 h | 65–75 | |
| Mannich Reaction | HCHO, pyrrolidine, EtOH, reflux | 50–60 | |
| Purification | KP-Sil 32–63 μm silica gel | >95% purity |
Q. How is the structural characterization of this compound performed?
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Methodological strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol forms) .
- Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous structural confirmation .
- Comparative Analysis : Cross-referencing with structurally analogous coumarins (e.g., 7-hydroxy-4-methyl-8-carbaldehyde derivatives) .
Q. What strategies optimize the synthesis of derivatives for biological activity studies?
- Rational Design : Introduce substituents (e.g., halogens, heterocycles) at positions 3 or 4 to enhance bioactivity .
- High-Throughput Screening : Use automated synthesis platforms (e.g., Milestone MicroSynth) for rapid generation of analogs .
- Biological Assays : Test MAO inhibition via spectrophotometric methods (e.g., monitoring kynuramine oxidation at 360 nm) .
Q. Derivative Activity Table
| Derivative Structure | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-(Piperidinylmethyl) | MAO-A | 0.12 | |
| 6-Bromo-7-hydroxy | Anticancer (HeLa) | 8.5 |
Q. How do substituents influence the fluorescence properties of this compound?
The pyrrolidin-1-ylmethyl group enhances fluorescence quantum yield by:
- Rigidifying the Structure : Reducing non-radiative decay via steric effects.
- Solvatochromism : Polar solvents (e.g., DMSO) shift emission maxima (λem 450 → 470 nm) .
- Cell Imaging : Demonstrated in live-cell nucleolar staining (ex/em: 360/450 nm) .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Q. How can crystallographic data resolve ambiguities in substituent positioning?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
